molecular formula C17H15F2N5OS B4434404 N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577987-30-5

N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4434404
CAS No.: 577987-30-5
M. Wt: 375.4 g/mol
InChI Key: LCGPSGNRTRLBLF-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a 3,4-difluorophenyl group, an ethyl-substituted triazole ring, and a pyridin-3-yl moiety connected via a sulfanyl linkage. Its molecular formula is C₁₉H₁₇F₂N₅OS, with a molecular weight of 421.44 g/mol .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5OS/c1-2-24-16(11-4-3-7-20-9-11)22-23-17(24)26-10-15(25)21-12-5-6-13(18)14(19)8-12/h3-9H,2,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGPSGNRTRLBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577987-30-5
Record name N-(3,4-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the triazole ring.

    Attachment of the Difluorophenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl halide and a suitable catalyst.

    Formation of the Acetamide Linkage: This final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its ability to inhibit the enzyme lanosterol 14α-demethylase, a crucial target in fungal ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, leading to cell death.

Efficacy Studies:
Research indicates that this compound exhibits significant antifungal activity against various strains of Candida and Aspergillus. Comparative studies have shown that it may have a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole and voriconazole.

Antimicrobial Properties

Beyond antifungal applications, this compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may be effective against certain Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The triazole scaffold is associated with various biological activities, including anticancer effects. This compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro. Mechanistic studies suggest that it may induce apoptosis through modulation of specific signaling pathways.

Fungicides

Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide. Its efficacy against plant pathogens could contribute to crop protection strategies, particularly in organic farming where synthetic fungicides are often restricted.

Plant Growth Regulators

Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can influence plant growth and development by modulating hormone levels or stress responses.

Development of New Materials

The unique chemical structure of this compound allows for its use in the synthesis of novel materials with specific properties. Its ability to form coordination complexes with metals can be utilized in the development of catalysts or sensors.

Catalysis

The compound's sulfanyl group may enhance its reactivity in various chemical transformations, making it a candidate for use as a catalyst in organic synthesis.

Synthetic Routes

The synthesis typically involves:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyridine ring via coupling reactions.
  • Attachment of the sulfanyl group through nucleophilic substitution.
  • Final assembly by coupling with the difluorophenyl group.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring, aromatic rings, and pyridine moiety. Below is a comparison with structurally related analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Formula Notable Features
Target Compound 3,4-Difluorophenyl, Ethyl (triazole), Pyridin-3-yl C₁₉H₁₇F₂N₅OS Enhanced lipophilicity from ethyl group; fluorination improves metabolic stability .
2-{[4-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide 4-Chlorophenyl, Pyridin-4-yl C₂₁H₁₆ClF₂N₅OS Chlorine increases electronegativity, potentially enhancing receptor binding .
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 3-Chloro-4-fluorophenyl, Pyridin-2-yl C₁₉H₁₆ClF₂N₅OS Pyridin-2-yl substitution alters spatial orientation, affecting target interaction .
VUAA-1 (N-(4-Ethylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide) 4-Ethylphenyl, Pyridin-3-yl C₂₁H₂₄N₅OS Demonstrated Orco channel agonism in insects; ethyl groups enhance membrane permeability .
Anti-Exudative Activity

Triazole-acetamide derivatives with pyridine substituents exhibit anti-inflammatory properties. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 52–68% inhibition of exudate volume in rat models at 10 mg/kg, comparable to diclofenac sodium . The target compound’s fluorophenyl group may enhance this activity due to increased bioavailability.

Antiproliferative Potential

Hydroxyacetamide-triazole hybrids (e.g., FP1-12) demonstrated IC₅₀ values of 1.2–8.7 μM against cancer cell lines, attributed to triazole-mediated DNA intercalation . The ethyl group in the target compound could similarly stabilize interactions with kinase domains.

Antimicrobial Activity

Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans . Fluorine and pyridine in the target compound may broaden its spectrum.

Biological Activity

N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H15F2N5OSC_{17}H_{15}F_2N_5OS, and it features a complex structure that includes a difluorophenyl group and a triazole moiety. The presence of these functional groups is critical for its biological activity.

Pharmacological Profile

  • Antimicrobial Activity :
    • 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. For instance, triazole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
    • The specific compound may share similar mechanisms of action due to the presence of the triazole ring, which is known to inhibit fungal cytochrome P450 enzymes .
  • Anticancer Potential :
    • Some studies suggest that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth . The structural characteristics of this compound may enhance its ability to interact with cancer-related targets.
  • Anti-inflammatory Effects :
    • Research indicates that certain triazole compounds can exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX) . This suggests that this compound could potentially be explored for inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Key factors include:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups (e.g., fluorine) can enhance antibacterial activity by increasing the electron deficiency of the ring .
  • Triazole Ring Modifications : Variations in the substituents on the triazole ring can lead to different biological profiles. For instance, modifications that improve solubility or target specificity can significantly affect efficacy .

Case Studies

Several studies have highlighted the potential of triazole derivatives:

  • Antibacterial Activity : A study demonstrated that triazole compounds had superior antibacterial effects compared to traditional antibiotics against resistant strains like MRSA .
  • Antifungal Efficacy : Triazoles have been shown to be effective against various fungal infections, with some compounds exhibiting lower MIC values than established antifungal agents like fluconazole .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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